Diethyl adipate

Descripción general

Descripción

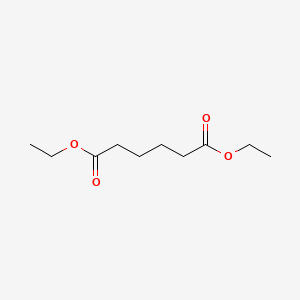

Diethyl adipate, also known as hexanedioic acid diethyl ester, is an organic compound with the molecular formula C₁₀H₁₈O₄. It is a colorless, oily liquid with a mild, fruity odor. This compound is primarily used as a plasticizer, solvent, and intermediate in organic synthesis. It is also employed in the production of various polymers and resins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl adipate can be synthesized through the esterification of adipic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of adipic acid with ethanol in the presence of a catalyst. The reaction mixture is heated under reflux, and the water formed is removed to shift the equilibrium towards the formation of the ester. The crude product is then purified by distillation to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Diethyl adipate undergoes various chemical reactions, including hydrolysis, saponification, and transesterification.

Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield adipic acid and ethanol.

Saponification: In the presence of a strong base such as sodium hydroxide, this compound undergoes saponification to produce sodium adipate and ethanol.

Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, heat.

Saponification: Sodium hydroxide, heat.

Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Hydrolysis: Adipic acid, ethanol.

Saponification: Sodium adipate, ethanol.

Transesterification: Various esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Industrial Applications

Diethyl adipate serves as a solvent in various chemical processes, particularly in the formulation of coatings and adhesives. Its ability to dissolve a wide range of organic compounds makes it valuable in the paint and coatings industry .

Biodegradable Polymers

Recent research has focused on the role of this compound in the development of biodegradable polymers. It can be used in enzymatic polycondensation reactions to synthesize poly(hexylene adipate), which has potential applications in environmentally friendly materials . This process involves using enzymes to catalyze the reaction between this compound and other diols, resulting in polymers that are more sustainable than traditional plastics.

Cosmetic Industry

In the cosmetic sector, this compound is utilized as an emollient and solvent in formulations such as lipsticks and creams. Its properties allow for improved texture and application, making it a popular choice among cosmetic manufacturers .

Enzymatic Synthesis

A study conducted on the enzymatic polycondensation of this compound demonstrated that it could effectively produce biodegradable polymers under mild conditions. The research indicated that optimal reaction conditions could yield significant amounts of poly(hexylene adipate) within short reaction times, showcasing its potential for sustainable material production .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound in consumer products. A study indicated that while this compound is generally recognized as safe for use in food contact materials, ongoing monitoring is essential to ensure compliance with health standards .

Mecanismo De Acción

The mechanism of action of diethyl adipate primarily involves its role as a plasticizer and solvent. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. This is achieved by reducing intermolecular forces between polymer chains, allowing them to move more freely. As a solvent, this compound dissolves various substances, facilitating chemical reactions and processes .

Comparación Con Compuestos Similares

Diethyl adipate can be compared with other similar compounds such as dimethyl adipate, dibutyl adipate, and diethyl glutarate:

Dimethyl Adipate: Similar to this compound, dimethyl adipate is used as a plasticizer and solvent. it has a lower molecular weight and boiling point.

Dibutyl Adipate: Dibutyl adipate is also used as a plasticizer but has a higher molecular weight and boiling point compared to this compound.

Diethyl Glutarate: Diethyl glutarate is another ester used as a plasticizer and solvent. It has a similar molecular structure but with a different carbon chain length.

Uniqueness of this compound: this compound is unique due to its specific balance of molecular weight, boiling point, and solubility properties, making it suitable for a wide range of applications in various industries .

Actividad Biológica

Diethyl adipate (DEA), a diester derived from adipic acid, is increasingly recognized for its diverse biological activities and applications in various fields, including polymer chemistry and biomedicine. This article explores the biological activity of DEA, supported by case studies, research findings, and data tables.

This compound has the chemical formula and is classified as a colorless liquid with a fruity odor. It is soluble in organic solvents and exhibits low toxicity, making it suitable for various applications, including as a plasticizer and solvent in the production of biodegradable polymers.

Biological Activity Overview

Research indicates that DEA exhibits several biological activities, including:

- Biocompatibility : DEA is used in the synthesis of polyesters that are biocompatible and biodegradable, making it suitable for medical applications such as drug delivery systems.

- Enzymatic Reactions : Studies have shown that DEA can be polymerized through enzymatic reactions, leading to the formation of poly(hexylene adipate), which has favorable mechanical properties for biomedical applications .

- Toxicological Studies : Toxicological assessments reveal that DEA has low acute toxicity; however, prolonged exposure can lead to liver effects in animal models .

1. Enzymatic Polycondensation

A significant study investigated the enzymatic polycondensation of DEA with 1,6-hexanediol using immobilized lipase from Candida antarctica. The study focused on optimizing reaction conditions to enhance molecular weight and conversion rates. Key findings include:

- Molecular Weight : Under optimal conditions (90 °C, 1% w/w enzyme loading), the number-average molecular weight () reached approximately 1,500 Da with a conversion yield of 97% .

- Recyclability : The enzyme demonstrated high recyclability, maintaining activity across multiple cycles.

| Parameter | Optimal Condition | Result |

|---|---|---|

| Temperature | 90 °C | Da |

| Enzyme Loading | 1% w/w | Conversion Yield: 97% |

| Recyclability Cycles | Up to 3 | Activity Drop: 17% |

2. Biodegradability Assessment

The biodegradability of DEA-based polymers was assessed through various laboratory tests simulating environmental conditions. Results indicated that DEA-containing polymers could fully degrade under composting conditions within a specified timeframe:

- Composting Tests : Biodegradation rates were monitored over 30 days, showing complete degradation of DEA-based plastics under aerobic conditions .

- Environmental Impact : The study emphasized the potential for DEA to contribute to reducing plastic waste in landfills due to its biodegradable nature.

Toxicological Profile

Long-term studies on di(2-ethylhexyl) adipate (DEHA), a related compound, provide insights into the potential risks associated with DEA. Findings indicate:

- Weight Gain Suppression : In rodent studies, weight gain was suppressed in a dose-dependent manner with high doses leading to significant health impacts .

- Liver Effects : Chronic exposure resulted in an increased incidence of liver tumors in male and female mice, suggesting potential carcinogenic effects at elevated exposure levels .

Propiedades

IUPAC Name |

diethyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZORQUEIQEFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021999 | |

| Record name | Diethyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | Diethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0076 @ 20 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.058 mm Hg @ 25 °C | |

| Record name | Diethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-28-6, 68201-71-8, 68989-28-6 | |

| Record name | Diethyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068201718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, di-C8-26-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B19K45L6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-19.8 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diethyl adipate?

A1: this compound has the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol.

Q2: What are the common methods for synthesizing this compound?

A2: this compound is primarily synthesized through the esterification of adipic acid with ethanol. This reaction can be catalyzed by various agents, including strong acidic cation exchange resins [, ], ammonium ferric sulfate dodecahydrate [], cupric sulfate [, ], sodium bisulfate monohydrate [, , ], solid superacids [, , ], heteropolyacids [, , ], molecular sieves [, ], p-toluene sulfonic acid [, ], ferric chloride hexahydrate [], and iodine [, ].

Q3: How is this compound characterized?

A3: Common characterization techniques include refractive index measurements, elemental analysis, and infrared (IR) spectroscopy [, ].

Q4: What is the thermal conductivity of liquid this compound?

A4: The thermal conductivity of liquid this compound has been measured at temperatures ranging from 283 K to 383 K and pressures from 0.1 MPa to 30 MPa using the transient hot-wire technique [].

Q5: How does the density of this compound change with temperature and pressure?

A5: Density data for this compound has been collected over 12 isotherms (293.15 K ≤ T ≤ 403.15 K) and 15 isobars (0.1 MPa ≤ p ≤ 140 MPa) []. The Tammann−Tait equation accurately represents the pressure and temperature dependencies of this compound densities [].

Q6: What is known about the mutual diffusion coefficients of this compound?

A6: Mutual diffusion coefficients for this compound in heptane were measured from 278.15 K to 338.15 K under atmospheric pressure using digital holographic interferometry [].

Q7: What are the main applications of this compound?

A7: this compound is widely used as a solvent, plasticizer, fragrance ingredient, and intermediate in organic synthesis. It has applications in domestic chemicals and the food industry, particularly as a spice and plasticizing agent [].

Q8: Can this compound be used as a fuel additive?

A8: Yes, research suggests that oxygenated additives like this compound can significantly improve fuel properties and reduce engine emissions [, ]. Studies have examined the combustion and emission characteristics of diesel engines fueled with diesel-diethyl adipate blends [].

Q9: How is this compound employed in polymer chemistry?

A9: this compound serves as a monomer in the synthesis of various polymers, including poly(hexylene adipate), a biodegradable polyester []. It's also used in the production of poly(vinylidene fluoride) gels [].

Q10: What role does this compound play in reactive distillation processes?

A10: this compound is utilized in the study of reactive distillation, particularly in the saponification reaction with sodium hydroxide solution [, , ]. This process helps separate the intermediate product, sodium monoethyladipate, before it converts to the final product [, ].

Q11: Can this compound be used in chemical recycling?

A11: Yes, this compound plays a crucial role in the depolymerization of polyesters like poly(ethylene adipate) and poly(butylene adipate) via transesterification with ethanol using catalysts like Cp’TiCl3 (Cp’ = Cp, Cp*) []. This process allows for the chemical recycling of polyesters into their corresponding monomers [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.